4-Methoxyphenylacetonitrile

Vue d'ensemble

Description

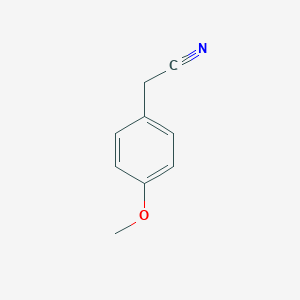

4-Methoxyphenylacetonitrile (CAS 104-47-2), also known as 4-methoxybenzyl cyanide, is an arylacetonitrile derivative with the molecular formula $ \text{C}9\text{H}9\text{NO} $ and a molecular weight of 147.18 g/mol. It is characterized by a methoxy (-OCH$_3$) substituent at the para position of the benzene ring and a nitrile (-CN) group on the adjacent carbon (Figure 1). Key physical properties include a boiling point of 285–287°C, density of 1.085 g/cm$^3$, and refractive index of 1.5300 .

This compound is widely utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and supramolecular materials. For example, it serves as a critical intermediate in the synthesis of Venlafaxine hydrochloride (an antidepressant) via condensation with cyclohexanone , and in the preparation of fluorescent oligomers through Knoevenagel condensations . Its reactivity is attributed to the electron-donating methoxy group, which enhances electrophilic substitution and stabilizes intermediates in cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylacetonitrile can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity level of the final product, often exceeding 97%.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxyphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products:

Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.

Reduction: 4-Methoxyphenylmethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

4-Methoxyphenylacetonitrile serves as a key starting material in the synthesis of various biologically active compounds. Its applications include:

- Synthesis of Thiazolidine Derivatives : MPA is utilized in the preparation of thiazolidine derivatives, which have shown potential as antibiotic agents. For instance, one study reported the synthesis of 2-(1-cyano-1-(4-methoxy)-phenyl)methylidene-3-phenylthiazolidine-4,5-dione, demonstrating its utility in creating compounds with antimicrobial properties .

- Formation of α-Cyanostilbenes : MPA is involved in synthesizing α-cyanostilbenes, which are important intermediates in organic electronics and photonic applications .

Material Science

In material science, MPA has been explored for its photophysical properties:

- Oligomerization Studies : Research has shown that MPA can undergo electro-oxidative oligomerization to form oligomers with enhanced photoluminescent properties. These oligomers are being investigated for their potential use in organic light-emitting diodes (OLEDs) due to their favorable optical characteristics .

| Property | Value |

|---|---|

| Average Chain Length | ~5 units |

| Solubility | Good in common organic solvents |

| Optical Absorption | Characterized using spectrophotometry |

Medicinal Chemistry

MPA has been investigated for its pharmacological properties:

- Antibiotic Activity : The thiazolidine derivatives synthesized from MPA have exhibited significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating its potential application in developing new antibiotics .

- Selective Estrogen Receptor Ligands : Compounds derived from MPA have been explored as selective ligands for estrogen receptors, which could be useful in imaging and therapeutic applications related to breast cancer .

Case Study 1: Synthesis of Antibiotic Agents

A study conducted by researchers involved synthesizing various thiazolidine derivatives from MPA. The derivatives were tested for their antibacterial efficacy against several strains of bacteria. The results indicated that certain derivatives displayed potent activity, highlighting MPA's role as a precursor for developing new antibiotic agents.

Case Study 2: Photoluminescent Oligomers

In another investigation, the oligomerization of MPA was studied using cyclic voltammetry to analyze its electrochemical behavior. The resulting oligomers showed promising photoluminescent properties suitable for applications in OLEDs. The study emphasized the modification of MPA's structure to enhance its optical performance.

Mécanisme D'action

The mechanism of action of 4-Methoxyphenylacetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors. The pathways involved often include enzymatic transformations that convert the nitrile group into other functional groups, thereby modulating biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Arylacetonitriles with varying substituents exhibit distinct physicochemical and reactivity profiles. Table 1 compares 4-methoxyphenylacetonitrile with structurally related compounds.

Table 1: Comparison of Arylacetonitriles

Key Observations :

- Electron-donating groups (e.g., -OCH$3$, -CH$3$) enhance stability and reactivity in nucleophilic substitutions, as seen in the high yields (90–92%) of benzothiazole derivatives for 4-methoxy, 4-chloro, and 4-methyl analogs .

- Electron-withdrawing groups (e.g., -NO$_2$) reduce thermal stability and are less favored in condensation reactions .

- Halogenated derivatives (e.g., 4-chloro, 2-fluoro) offer regioselectivity in cross-coupling reactions but require careful handling due to toxicity .

Reactivity in Organic Transformations

Condensation Reactions

This compound outperforms aliphatic nitriles (e.g., pentanenitrile) in cyclization reactions. For example, in the synthesis of benzothiazoles using [(APTDP)(FeCl$4$)$2$@HNT] catalyst, arylacetonitriles (including 4-methoxy, 4-chloro, and phenyl derivatives) achieved 90–92% yields, while aliphatic analogs failed to react under identical conditions .

Activité Biologique

4-Methoxyphenylacetonitrile (CAS No. 104-47-2) is an organic compound with a molecular formula of C₉H₉NO and a molar mass of approximately 147.17 g/mol. It is classified as a nitrile and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, summarizing relevant research findings, case studies, and safety information.

- Molecular Formula : C₉H₉NO

- Molar Mass : 147.17 g/mol

- CAS Number : 104-47-2

- InChI Key : PACGLQCRGWFBJH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that compounds similar to this compound may possess antimicrobial effects against various pathogens.

- Cytotoxic Effects : Some research indicates that this compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various nitriles, including this compound. The results indicated that it showed significant activity against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

Cytotoxicity Assays

In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The compound was found to inhibit cell proliferation in a dose-dependent manner, particularly against breast and colon cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HT-29 (Colon Cancer) | 12.8 |

Neuroprotective Studies

Research published in recent pharmacological reviews highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability .

Safety and Toxicology

This compound is classified as toxic if swallowed (H301) and harmful to aquatic life with long-lasting effects (H412). Proper handling precautions include:

- Signal Word : Danger

- Precautionary Statements :

- P301+P310: If swallowed, immediately call a poison center/doctor.

- P273: Avoid release to the environment.

Q & A

Q. Basic: What are the primary synthesis routes for 4-Methoxyphenylacetonitrile, and what methodological considerations are critical for achieving high yields?

Answer:

The synthesis of this compound typically involves O-methylation of phenol derivatives followed by nitrile introduction. A key route includes the reaction of p-methoxybenzyl chloride with cyanide sources (e.g., NaCN) under controlled pH to avoid hydrolysis . Methodological considerations:

- Temperature control : Maintain <50°C to prevent side reactions (e.g., nitrile reduction).

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide ion availability in organic phases.

- Purity of intermediates : Ensure p-methoxybenzyl chloride is free from hydroxyl impurities to avoid competing hydrolysis .

Q. Basic: How should researchers safely handle and store this compound in laboratory settings?

Answer:

- Handling : Use fume hoods and nitrile gloves to avoid dermal/ocular exposure. Avoid inhalation of vapors (LD50 oral rat: 100–215 mg/kg) .

- Storage : Store in airtight containers at 15–25°C, away from oxidizing agents (e.g., peroxides) and moisture. Stability decreases above 30°C, risking decomposition to toxic HCN .

- Incompatibilities : Separate from strong acids/bases to prevent exothermic hydrolysis .

Q. Advanced: What analytical techniques are most effective for characterizing this compound and verifying its purity in complex reaction mixtures?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>97% as per industrial standards) .

- IR spectroscopy : Confirm nitrile group presence via sharp absorption at ~2240 cm⁻¹ .

- GC-MS : Detect trace impurities (e.g., residual p-methoxybenzyl chloride) with electron ionization (EI) mode .

Note : Cross-validate results with melting point (mp: 86–88°C) and refractive index (RI: 1.5300) for physical consistency .

Q. Advanced: How can researchers resolve contradictions in reported synthesis yields when scaling up this compound production?

Answer:

Contradictions often arise from:

- Reagent stoichiometry : Excess cyanide (>1.2 eq.) reduces hydrolysis but increases waste. Optimize via iterative DoE (Design of Experiments) .

- Reaction medium : Polar aprotic solvents (e.g., DMF) improve yields vs. THF, but may retain water, necessitating molecular sieves .

- Scale-dependent heat transfer : Use flow microreactors for >100 g batches to maintain temperature homogeneity and reduce side products .

Q. Advanced: What role does this compound play in synthesizing pharmacologically active compounds, and what are the key reaction optimization strategies?

Answer:

It serves as a precursor for:

- HMN-176 : React with 3-hydroxybenzaldehyde to form a nicotinamide derivative via Knoevenagel condensation (70–80°C, pyridine catalyst) .

- Venlafaxine analogs : Optimize Grignard reactions by using anhydrous Et₂O and slow addition of nitrile to avoid exothermic side reactions .

Key strategies : - Monitor reaction progress via TLC (silica gel, eluent: hexane/EtOAc 4:1).

- Purify intermediates via column chromatography (Rf = 0.3–0.4) to remove unreacted nitrile .

Q. Basic: What are the critical safety and regulatory compliance aspects for transporting this compound?

Answer:

- UN classification : UN 3276 (Nitriles, toxic, liquid, n.o.s.), Packing Group III .

- Documentation : Include SDS with toxicity data (oral LD50) and first-aid measures for cyanide exposure .

- Labeling : Use "Skull and Crossbones" (GHS06) and "Health Hazard" (GHS08) pictograms .

Q. Advanced: How can researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound across literature sources?

Answer:

Discrepancies (e.g., bp: 285–287°C vs. 138–140°C/3mm ) arise from:

- Measurement conditions : Confirm whether values are reported at atmospheric pressure or reduced pressure.

- Sample purity : Impurities (e.g., residual solvents) lower observed bp. Validate via DSC (Differential Scanning Calorimetry) .

- Instrument calibration : Cross-check with certified reference materials (e.g., NIST-traceable standards) .

Q. Basic: What are the recommended protocols for waste disposal of this compound in academic labs?

Answer:

- Hydrolysis : Treat with alkaline H₂O₂ (pH >11) to convert nitrile to less toxic carboxylate .

- Neutralization : Test hydrolyzed waste for residual cyanide using FeSO₄/NaOH (Prussian blue test) .

- Regulatory compliance : Follow EPA guidelines for nitrile disposal (RCRA Hazardous Waste Code U152) .

Q. Advanced: What methodologies enable the use of this compound in flow chemistry applications?

Answer:

- Microreactor design : Use PTFE tubing (ID = 0.5 mm) to minimize residence time and prevent clogging .

- Electrophilic substitutions : Couple with dimethylaminophenol in a continuous flow system (residence time: 2–5 min) to achieve >90% conversion .

- In-line monitoring : Implement FTIR or UV-vis flow cells for real-time reaction tracking .

Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

Answer:

- DFT calculations : Optimize transition states for nitrile participation in nucleophilic additions (e.g., with LiAlH₄) using Gaussian09 at B3LYP/6-31G* level .

- Solvent effects : Simulate solvation-free energies in COSMO-RS to predict reaction rates in polar vs. non-polar media .

- Machine learning : Train models on existing kinetic data to forecast optimal conditions for new reactions (e.g., Suzuki-Miyaura couplings) .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACGLQCRGWFBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051526 | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-47-2 | |

| Record name | (4-Methoxyphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxyphenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34M6VU8U7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.